molecular formula C24H28O3Si B14336858 (3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane CAS No. 106786-76-9

(3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane

Katalognummer: B14336858
CAS-Nummer: 106786-76-9
Molekulargewicht: 392.6 g/mol
InChI-Schlüssel: GKCWKBNZZMKTLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes both ethoxy and phenoxy groups, makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

The synthesis of (3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane typically involves the reaction of appropriate phenyl and silane precursors under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.

Analyse Chemischer Reaktionen

(3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: It can be used in the study of silicon-based biochemistry.

    Industry: Used in the production of advanced materials, including coatings and adhesives.

Wirkmechanismus

The mechanism of action of (3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, facilitating various chemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane include other organosilicon compounds with different substituents. For example:

    (3-Methoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane: Similar structure but with a methoxy group instead of an ethoxy group.

    (3-Propoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane: Similar structure but with a propoxy group instead of an ethoxy group. The uniqueness of this compound lies in its specific combination of ethoxy and phenoxy groups, which can influence its reactivity and applications.

Eigenschaften

CAS-Nummer

106786-76-9

Molekularformel

C24H28O3Si

Molekulargewicht

392.6 g/mol

IUPAC-Name

(3-ethoxyphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane

InChI

InChI=1S/C24H28O3Si/c1-4-26-22-13-9-15-24(17-22)28(2,3)19-25-18-20-10-8-14-23(16-20)27-21-11-6-5-7-12-21/h5-17H,4,18-19H2,1-3H3

InChI-Schlüssel

GKCWKBNZZMKTLL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC=C1)[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.